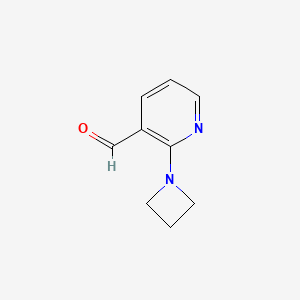

2-(Azetidin-1-yl)pyridine-3-carbaldehyde

Description

Overview of Azetidine (B1206935) and Pyridine (B92270) Ring Systems in Organic Synthesis

The azetidine and pyridine moieties are fundamental building blocks in the construction of complex organic molecules, particularly in the realm of pharmaceuticals.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is prized for its ability to introduce conformational rigidity into a molecule. researchgate.net This property is highly sought after in drug design as it can lead to higher binding affinity and selectivity for biological targets. While historically challenging to synthesize due to ring strain, recent advancements have made functionalized azetidines more accessible. organic-chemistry.orgclockss.org Their incorporation into molecular scaffolds can significantly influence physicochemical properties such as solubility and metabolic stability.

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of approved drugs and biologically active compounds. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts basicity, which can be crucial for molecular interactions with biological receptors. nih.gov The pyridine scaffold is readily amenable to a wide range of chemical modifications, allowing for the fine-tuning of a molecule's properties. nih.gov

The fusion of these two ring systems in 2-(Azetidin-1-yl)pyridine-3-carbaldehyde creates a novel scaffold with a unique three-dimensional arrangement of atoms, offering new possibilities for exploring chemical space.

Academic Significance and Research Trajectory of Substituted Pyridine-Carbaldehydes

Substituted pyridine-carbaldehydes are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The aldehyde group is a highly reactive functional group that can participate in a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations.

For instance, pyridine-3-carbaldehyde is a key starting material in the synthesis of various pharmaceuticals, including the antiretroviral drug Indinavir and the thrombosis management agent Elarofiban. exsyncorp.com Computational studies on pyridine-3-carbaldehyde have provided insights into its vibrational properties and electronic structure, which are crucial for understanding its reactivity. materialsciencejournal.org The research trajectory for substituted pyridine-carbaldehydes is focused on their use as building blocks for creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.netnih.gov

Scope and Focus of Research on this compound

Currently, dedicated research focusing solely on this compound is limited. The compound is commercially available from several suppliers, indicating its potential utility as a building block in synthetic chemistry. Information on a structurally related isomer, 6-(Azetidin-1-yl)pyridine-3-carbaldehyde , is available in public chemical databases. nih.gov

The primary focus of future research on this compound is expected to be in the following areas:

Development of novel synthetic routes: Exploring efficient and scalable methods for its preparation.

Exploration of its reactivity: Investigating the chemical transformations of the aldehyde group in the context of the azetidinyl-pyridine scaffold.

Medicinal chemistry applications: Utilizing it as a key intermediate for the synthesis of new bioactive molecules, leveraging the combined properties of the azetidine and pyridine rings.

Below is a table summarizing the key properties of the related isomer, 6-(Azetidin-1-yl)pyridine-3-carbaldehyde, which can serve as a reference for the potential properties of the title compound.

| Property | Value |

| IUPAC Name | 6-(azetidin-1-yl)pyridine-3-carbaldehyde |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| InChIKey | MAIWYYFVJPLCKE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1)C2=NC=C(C=C2)C=O |

| Data sourced from PubChem CID 121597204 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-(azetidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H10N2O/c12-7-8-3-1-4-10-9(8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 |

InChI Key |

HNNGKRQAZSAIPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=CC=N2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Azetidin 1 Yl Pyridine 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C-3 position of the pyridine (B92270) ring is a primary site of chemical reactivity, readily undergoing nucleophilic additions and condensation reactions, as well as oxidation and reduction.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by various nucleophiles. rsc.org This fundamental reactivity underpins a variety of important transformations.

Nucleophilic Addition: Grignard reagents and organolithium compounds are expected to add to the carbonyl carbon, forming a new carbon-carbon bond and, after acidic workup, a secondary alcohol. masterorganicchemistry.compressbooks.pubmasterorganicchemistry.com For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would likely yield 1-(2-(azetidin-1-yl)pyridin-3-yl)ethanol. Similarly, the addition of cyanide ion (from a source like HCN or TMSCN) would lead to the formation of a cyanohydrin. rsc.org

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. libretexts.orgmasterorganicchemistry.com The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to produce 2-(azetidin-1-yl)-3-vinylpyridine. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases. researchgate.netgoogle.com For example, reaction with aniline (B41778) would yield N-(pyridin-3-ylmethylene)aniline. These reactions are typically catalyzed by weak acids and often involve the removal of water to drive the equilibrium towards the product. google.com Hydrazine (B178648) and its derivatives react similarly to form hydrazones. For example, 2-amino-pyridine-3-carbaldehyde oxime hydrochloride has been synthesized, indicating the aldehyde's reactivity towards hydroxylamine. sigmaaldrich.com

The following table summarizes expected nucleophilic addition and condensation reactions of the aldehyde group:

| Reaction Type | Nucleophile/Reagent | Expected Product |

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | R-NH₂ (e.g., Aniline) | Imine (Schiff Base) |

| Hydrazone Formation | H₂N-NHR | Hydrazone |

| Cyanohydrin Formation | KCN/H⁺ | Cyanohydrin |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are capable of converting the aldehyde to the corresponding carboxylic acid, 2-(azetidin-1-yl)nicotinic acid. google.comresearchgate.net The oxidation of pyridine-3-carbaldehyde with potassium permanganate in an acidic medium has been studied, and the reaction was found to be first order with respect to the oxidant, substrate, and acid. tsijournals.com Milder oxidizing agents, such as silver oxide (Ag₂O), can also be employed for this transformation, potentially offering greater selectivity in the presence of other sensitive functional groups.

Reduction: The aldehyde is readily reduced to the corresponding primary alcohol, [2-(azetidin-1-yl)pyridin-3-yl]methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). harvard.edu Sodium borohydride is a milder reagent and is typically used in alcoholic solvents, while the more reactive lithium aluminum hydride is used in ethereal solvents like THF or diethyl ether. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) would also be an effective method for this reduction.

A summary of the oxidation and reduction pathways is presented in the table below:

| Transformation | Reagent | Product |

| Oxidation | KMnO₄, CrO₃, Ag₂O | 2-(Azetidin-1-yl)nicotinic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | [2-(Azetidin-1-yl)pyridin-3-yl]methanol |

Chemical Behavior of the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring, being a secondary amine incorporated into a strained four-membered ring, exhibits characteristic amine reactivity.

Amine Reactivity and Derivatization

The lone pair of electrons on the azetidine nitrogen allows it to act as a nucleophile and a base.

N-Alkylation and N-Arylation: The azetidine nitrogen can be alkylated using alkyl halides. However, due to the potential for over-alkylation leading to quaternary ammonium (B1175870) salts, reductive amination is often a more controlled method for N-alkylation of secondary amines. nih.gov A chemoselective N-arylation of 2-aminopyridine (B139424) derivatives with arynes has been described, suggesting that similar transformations could be possible for the azetidine nitrogen, leading to N-aryl derivatives. researchgate.net

Acylation: The azetidine nitrogen can react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. For example, reaction with acetyl chloride would yield 1-(1-acetylazetidin-2-yl)pyridine-3-carbaldehyde.

Participation in Complexation and Coordination

The nitrogen atoms of both the pyridine ring and the azetidine ring can act as Lewis bases and coordinate to metal centers, forming metal complexes. mdpi.comnih.govnih.govrsc.org The 2-(azetidin-1-yl)pyridine (B11922145) moiety can act as a bidentate ligand, chelating to a metal ion through both the pyridine nitrogen and the azetidine nitrogen. The formation of stable complexes with various transition metals such as copper, iron, and cadmium would be expected. mdpi.comnih.gov The specific coordination geometry would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. The study of metal complexes with pyridine-containing ligands is an active area of research due to their potential applications in catalysis and materials science. mdpi.com

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic substitution reactions. The presence of the electron-donating azetidinyl group at the 2-position and the electron-withdrawing aldehyde group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles than benzene (B151609). masterorganicchemistry.com Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions. The 2-(azetidin-1-yl) group is an activating, ortho-, para-directing group, while the aldehyde at the 3-position is a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is para to the activating azetidinyl group and meta to the deactivating aldehyde group. Reactions such as nitration and halogenation would be expected to yield the corresponding 5-substituted derivatives. For instance, nitration with a mixture of nitric and sulfuric acid would likely produce 2-(azetidin-1-yl)-5-nitropyridine-3-carbaldehyde. rsc.orggoogle.comresearchgate.net Halogenation, for example with bromine, is also expected to occur at the C-5 position. nih.govrsc.orgnih.gov

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. masterorganicchemistry.com In the case of 2-(azetidin-1-yl)pyridine-3-carbaldehyde, the azetidinyl group at the 2-position is not a good leaving group. However, if a suitable leaving group were present at the 4- or 6-position, nucleophilic aromatic substitution could occur.

N-Quaternization: The pyridine nitrogen is basic and can be alkylated with alkyl halides to form a pyridinium (B92312) salt. nih.govrsc.org This reaction increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine

Electrophilic Aromatic Substitution (EAS):

Pyridine itself undergoes electrophilic aromatic substitution with difficulty, typically requiring harsh reaction conditions and favoring substitution at the 3- and 5-positions. wikipedia.orgyoutube.com The presence of the electron-donating azetidin-1-yl group at the C2 position in this compound is expected to activate the pyridine ring towards EAS compared to unsubstituted pyridine. This activation is due to the ability of the nitrogen lone pair of the azetidine ring to donate electron density into the pyridine ring, stabilizing the cationic intermediate formed during electrophilic attack.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the pyridine ring typically occurs at the 2- and 4-positions, which are electron-deficient. youtube.comyoutube.com The presence of a good leaving group is usually required for these reactions to proceed. In the case of this compound, direct NAS on the pyridine ring by displacement of a hydrogen atom is unlikely under standard conditions. However, if a suitable leaving group were present at the 4- or 6-position, the electron-withdrawing nature of the pyridine nitrogen and the carbaldehyde group would facilitate nucleophilic attack at these positions. The azetidin-1-yl group, being electron-donating, would slightly disfavor this reaction.

A more plausible scenario for nucleophilic attack involves the carbaldehyde group, which can readily react with nucleophiles.

Ring Transformations Involving the Pyridine Moiety

The pyridine ring, particularly when substituted, can undergo various ring transformation reactions, leading to the formation of other heterocyclic or carbocyclic systems. These transformations often require specific reagents and conditions to overcome the aromatic stability of the pyridine ring.

For instance, certain substituted pyridines can be converted into anilines or other benzene derivatives through complex multi-step sequences involving ring-opening and ring-closing reactions. While no specific examples for this compound are available, analogous transformations have been reported for other pyridine derivatives. thieme-connect.de Additionally, reactions of pyridine-2-thiones with acetylenic esters have been shown to lead to fused thiazolidin-4-ones, indicating the potential for the pyridine scaffold to participate in the construction of more complex heterocyclic systems. rsc.org The presence of the reactive carbaldehyde and the strained azetidine ring in the target molecule could potentially open avenues for unique ring transformation pathways.

Mechanistic Studies of Key Transformations Involving this compound

Detailed mechanistic studies on this compound are scarce in the literature. However, by drawing parallels with related structures and reactions, plausible mechanistic pathways for key transformations can be proposed.

Reaction Pathway Elucidation (e.g., proposed mechanisms for azetidinone derivatives)

One of the most significant potential transformations of this compound is its use as a precursor for the synthesis of novel β-lactam (azetidinone) derivatives. Azetidinones are a crucial class of compounds with significant biological activity. The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a common method for synthesizing azetidinones.

A plausible pathway for the synthesis of an azetidinone derivative from this compound would involve the following steps:

Imine Formation: The carbaldehyde group of this compound can react with a primary amine to form the corresponding imine.

Ketene Generation: A suitable ketene can be generated in situ, for example, from an acyl chloride in the presence of a tertiary amine.

[2+2] Cycloaddition: The generated ketene would then undergo a [2+2] cycloaddition with the imine to form the β-lactam ring.

The mechanism of the Staudinger cycloaddition itself is believed to proceed through a zwitterionic intermediate. The stereochemical outcome of the reaction is dependent on the specific reactants and reaction conditions.

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the pyridine ring of this compound are expected to have a profound influence on the kinetics and selectivity of its reactions.

Azetidin-1-yl Group: As a strong electron-donating group, the azetidin-1-yl substituent will increase the rate of electrophilic aromatic substitution by stabilizing the positively charged intermediate. Its directing effect will favor substitution at the C5 position. In nucleophilic reactions targeting the pyridine ring, this group would have a deactivating effect.

Carbaldehyde Group: This electron-withdrawing group deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta position (C5). Conversely, it activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself (C2 and C4). The aldehyde functionality itself is a primary site for nucleophilic addition reactions.

Kinetic studies on the reactions of substituted pyridines with various reagents have shown a clear correlation between the electronic nature of the substituents and the reaction rates. For nucleophilic aromatic substitution on pyridinium ions, the rate is significantly influenced by the nature of the substituent and the leaving group. nih.gov Although specific kinetic data for this compound is not available, it can be inferred that the combination of a strong donating and a strong withdrawing group would lead to complex kinetic profiles depending on the nature of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A ¹H NMR spectrum for 2-(Azetidin-1-yl)pyridine-3-carbaldehyde would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, and the aldehyde group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would reveal the connectivity and spatial relationships between these protons. However, no experimentally obtained ¹H NMR data for this specific compound is currently available in published literature.

The ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The chemical shifts would indicate the hybridization (sp², sp³) and electronic environment of each carbon, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the methylene (B1212753) carbons of the azetidine ring. As with the proton NMR data, experimental ¹³C NMR spectra for this compound are not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

An IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include a strong C=O stretch for the aldehyde, C=N and C=C stretching vibrations for the pyridine ring, C-N stretching for the azetidine substituent, and C-H stretching and bending vibrations. The precise wavenumbers (cm⁻¹) of these bands would offer confirmation of the compound's functional group composition. Regrettably, no experimental IR spectrum is available in the public domain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of the compound and provide insights into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the mass of the intact molecule.

HRMS would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₁₀N₂O. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. While the theoretical exact mass can be calculated, experimental HRMS data is required for confirmation.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. This method provides the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) within the molecule. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₁₀N₂O.

The experimental values, obtained through combustion analysis, are then compared against these theoretical percentages. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. While specific experimental data for this compound is not widely published, the table below outlines the expected theoretical values. In practice, analytical reports for newly synthesized batches of this compound would include the experimentally determined percentages to validate its composition. google.com

Table 1: Elemental Microanalysis of this compound

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 66.65 | Data not available in cited sources |

| Hydrogen (H) | 6.21 | Data not available in cited sources |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the qualitative assessment of purity and the preparative isolation of target compounds from reaction mixtures and byproducts. The choice of chromatographic technique depends on the scale of the separation and the required level of purity.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the appropriate solvent system for larger-scale purification. rsc.orggoogle.com A small spot of the compound solution is applied to a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate), and a solvent system (mobile phase) is allowed to move up the plate via capillary action.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. Different solvent systems, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol (B129727) or dichloromethane), are tested to achieve optimal separation of the desired compound from impurities. rsc.org For pyridine derivatives, various solvent systems are employed, and visualization is often achieved under UV light. google.comnih.gov Although specific Rf values for this compound are not documented in the available literature, a typical analysis would report the Rf value along with the specific solvent system used.

Table 2: Representative TLC Analysis for Pyridine Derivatives

| Compound Class | Typical Solvent System (v/v) | Typical Rf Range | Visualization |

|---|---|---|---|

| Substituted Pyridines | Ethyl Acetate / Hexane (e.g., 30:70) | 0.2 - 0.5 | UV (254 nm) |

Note: The data in this table is representative of the general class of compounds and not specific to this compound.

For the preparative purification of this compound, column chromatography and its more rapid variant, flash chromatography, are the methods of choice. googleapis.com These techniques operate on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product is loaded onto the top. The chosen eluent (solvent system), often determined by prior TLC analysis, is then passed through the column, separating the components of the mixture based on their differential adsorption to the stationary phase. rsc.org

Flash chromatography utilizes pressure to accelerate the flow of the eluent, significantly reducing the purification time. For compounds like substituted pyridine carbaldehydes, a gradient of solvents, starting with a non-polar eluent and gradually increasing the polarity, is often used to effectively separate the target compound from both less polar and more polar impurities. googleapis.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of a compound. researchgate.net It offers high resolution, sensitivity, and reproducibility. In RP-HPLC, the most common mode for analyzing organic molecules, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. sielc.comhelixchrom.comsielc.com

The compound is detected as it elutes from the column, typically by a UV detector set at a wavelength where the analyte has maximum absorbance. The retention time is a characteristic feature of the compound under specific HPLC conditions (column, mobile phase, flow rate, and temperature). A pure compound will ideally show a single, sharp peak in the chromatogram. HPLC methods for pyridine and its derivatives are well-established, often employing reversed-phase columns with buffered aqueous-organic mobile phases. sielc.comhelixchrom.comsielc.com

Table 3: General HPLC Conditions for Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Detection | UV at 250-260 nm |

| Flow Rate | 0.5 - 1.0 mL/min |

| Mode | Isocratic or Gradient |

Note: The conditions are general for the analysis of pyridine-containing compounds and would require optimization for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. scirp.org For 2-(Azetidin-1-yl)pyridine-3-carbaldehyde, DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be utilized to determine its optimized ground-state geometry. Such calculations would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are also elucidated through DFT. Key descriptors such as total energy, dipole moment, and the electrostatic potential (ESP) map can be calculated. ekb.eg The ESP map is particularly useful as it reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions. ekb.eg For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbaldehyde group are expected to be regions of negative potential, while the hydrogen atoms and the area around the azetidine (B1206935) ring would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| Total Energy (Hartree) | -552.8 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 8.21 |

| Electron Affinity (eV) | 1.15 |

| Global Hardness (η) | 3.53 |

| Global Softness (S) | 0.28 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine and pyridine rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing carbaldehyde group and the pyridine ring, suggesting these are the probable sites for nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.88 |

| LUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Reaction Mechanism Investigation through Computational Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Energy Barrier Calculations

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloropyridine-3-carbaldehyde with azetidine. lookchem.com Computational modeling can be employed to investigate the mechanism of this reaction. This involves locating the transition state (TS) structure along the reaction coordinate and calculating the associated activation energy barrier. rsc.org

The transition state is a first-order saddle point on the potential energy surface, and its characterization is confirmed by the presence of a single imaginary frequency in the vibrational analysis. frontiersin.org The energy difference between the reactants and the transition state represents the activation energy, which is a key determinant of the reaction rate. For the SNAr reaction, the mechanism would likely proceed through a Meisenheimer-like intermediate, and DFT calculations can map out the energy profile of this multi-step process. nih.gov

Potential Energy Surface Exploration

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. researchgate.net For a molecule like this compound, the PES is complex due to the multiple rotatable bonds and the puckering of the azetidine ring. Exploring the PES helps to identify all stable conformers (local minima) and the transition states that connect them. This exploration can be performed using systematic or stochastic search algorithms, followed by geometry optimization of the identified stationary points. The relative energies of the different conformers determine their population at a given temperature.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is crucial to its function. Molecular modeling and conformational analysis aim to identify the preferred spatial arrangements of a molecule. acs.org

For this compound, there are several key conformational degrees of freedom. These include the rotation around the C-N bond connecting the pyridine and azetidine rings, the orientation of the carbaldehyde group, and the puckering of the azetidine ring itself. rsc.org

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 150° | 0.00 |

| B | 30° | 1.25 |

| C | -90° | 3.50 |

Note: The data in this table is illustrative and represents a hypothetical conformational landscape.

In Silico Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful lens for understanding the reactivity and selectivity of "this compound" at a molecular level. Through in silico methods, researchers can model the molecule's electronic structure and predict its behavior in chemical reactions, offering insights that are complementary to experimental studies. While specific published computational studies on "this compound" are not available, the principles of theoretical chemistry allow for a robust prediction of its reactivity based on the analysis of analogous substituted pyridine systems. tandfonline.comnih.govias.ac.in

Detailed research findings from computational studies on related pyridine derivatives, such as 2-aminopyridines and pyridine-3-carbaldehyde, consistently employ Density Functional Theory (DFT) to elucidate electronic properties. researchgate.netresearchgate.net These studies form the basis for predicting the reactivity of the title compound.

Frontier Molecular Orbital (FMO) Analysis:

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For "this compound," the electron-donating azetidinyl group at the C2 position is expected to raise the energy of the HOMO, enhancing the nucleophilicity of the pyridine ring. Conversely, the electron-withdrawing carbaldehyde group at the C3 position is predicted to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at or near the aldehyde function.

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

The following table presents hypothetical, yet representative, values for the frontier molecular orbital energies and related reactivity descriptors for "this compound," calculated at a typical level of theory (e.g., DFT/B3LYP/6-311G+(d,p)). These values are illustrative and based on trends observed in similar pyridine derivatives. ias.ac.in

| Parameter | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -5.85 | Indicates moderate electron-donating capability. The azetidinyl group enhances nucleophilicity. |

| LUMO Energy | -1.75 | Indicates susceptibility to nucleophilic attack. The carbaldehyde group enhances electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.10 | Suggests a relatively stable but reactive molecule, capable of participating in various chemical transformations. |

Molecular Electrostatic Potential (MEP) Mapping:

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays regions of negative electrostatic potential (in red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (in blue), which are electron-deficient and susceptible to nucleophilic attack.

For "this compound," the MEP map is expected to show the most negative potential localized on the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group. These sites represent the primary centers for protonation and coordination with electrophiles. The most positive potential would be anticipated around the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group, marking them as the likely sites for nucleophilic attack.

Interactive Data Table: Predicted Molecular Electrostatic Potential Extrema

This table provides hypothetical values for the electrostatic potential extrema, illustrating the predicted reactive sites on the molecule.

| Region of Molecule | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

| Pyridine Nitrogen Atom | -45.5 | Strong site for electrophilic attack and hydrogen bonding. |

| Carbonyl Oxygen Atom | -38.2 | Site for electrophilic attack and coordination to Lewis acids. |

| Aldehyde Hydrogen Atom | +25.0 | Potential site for abstraction or interaction with nucleophiles. |

| Carbonyl Carbon Atom | +35.8 | Primary site for nucleophilic addition reactions. |

Applications in Advanced Chemical Synthesis and Materials Science

2-(Azetidin-1-yl)pyridine-3-carbaldehyde as a Foundational Building Block

In synthetic organic chemistry, "building blocks" are foundational molecules from which more complex compounds are assembled. This compound fits this description perfectly, offering multiple reactive sites for elaboration into sophisticated chemical entities.

The aldehyde functional group is a cornerstone of organic synthesis, acting as an electrophilic site for nucleophilic attack and participating in a wide array of condensation and carbon-carbon bond-forming reactions. The presence of the aldehyde on the pyridine (B92270) framework, which is itself a privileged structure in medicinal chemistry, makes this compound a highly sought-after precursor. beilstein-journals.org The azetidine (B1206935) ring, a four-membered saturated heterocycle, imparts specific steric and electronic properties to the molecule and can be a valuable pharmacophore in its own right. Chemists utilize this compound as a starting point, leveraging the aldehyde's reactivity to build intricate molecular scaffolds that are otherwise difficult to access.

The true synthetic power of this compound is demonstrated in its ability to facilitate the creation of other heterocyclic systems through cyclization and condensation reactions. The aldehyde group is the primary reactive handle for these transformations.

Quinoline (B57606) Derivatives: Quinolines are a critical class of heterocycles found in numerous bioactive compounds and pharmaceuticals. mdpi.com A classic method for their synthesis is the Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or o-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., an enolizable ketone or aldehyde). In this context, this compound can react with various o-aminoaryl ketones to construct complex quinoline architectures where the azetidinyl-pyridine moiety is fused or appended to the newly formed quinoline ring. nih.govnih.gov For instance, the reaction of a substituted 2-aminoacetophenone (B1585202) with the aldehyde group of the title compound would lead directly to a substituted quinoline framework. doaj.org

1,3,4-Oxadiazole (B1194373) Derivatives: The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide groups and is a common feature in medicinal chemistry. ijper.orgjchemrev.com A primary route to this heterocycle involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with various one-carbon synthons. nih.gov The aldehyde group of this compound can be readily converted into the corresponding carbohydrazide. nih.gov This resulting hydrazide, 2-(azetidin-1-yl)pyridine-3-carbohydrazide, becomes the immediate precursor for building the 1,3,4-oxadiazole ring, which can then be further substituted. nih.govresearchgate.net

Pyrazole-Pyridine Hybrids: Pyrazole-containing hybrids are of significant interest due to their wide range of pharmacological activities. nih.gov The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.org The aldehyde group of this compound can be used to generate the necessary 1,3-dicarbonyl precursor through reactions like Knoevenagel condensation with active methylene (B1212753) compounds. The subsequent reaction with a hydrazine (such as hydrazine hydrate (B1144303) or a substituted hydrazine) yields a pyrazole (B372694) ring directly attached to the pyridine core, creating a novel pyrazole-pyridine hybrid system. researchgate.net

Table 1: Synthetic Pathways to Heterocyclic Frameworks

| Target Framework | Key Reactant with this compound | General Reaction Type | Resulting Structure |

|---|---|---|---|

| Quinoline | o-Aminoaryl Ketone | Friedländer Annulation | Azetidinyl-pyridyl substituted quinoline |

| 1,3,4-Oxadiazole | Hydrazine (to form hydrazide), then a carboxylic acid/acyl chloride | Condensation & Cyclodehydration | Pyridyl-azetidine moiety attached to an oxadiazole ring |

| Pyrazole | Active Methylene Compound, then Hydrazine | Knoevenagel Condensation & Cyclization | Pyrazole ring fused or linked to the pyridine core |

Role in the Development of Catalytic Systems

The structural elements of this compound make it an attractive scaffold for developing new catalysts for organic reactions.

The pyridine nitrogen atom is a well-established coordinating agent for a vast range of transition metals. This, combined with a second potential coordination site from the aldehyde's oxygen atom or a group derived from it (such as an imine or alcohol), allows the molecule to function as a bidentate ligand. Such chelating ligands are crucial in catalysis as they create stable metal complexes, allowing for greater control over reactivity and selectivity. The azetidine ring can influence the steric environment around the metal center, potentially tuning the catalyst's activity. Derivatives of this compound could be used to create novel rhodium, palladium, or copper catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. rsc.orgrsc.org

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis. Aldehydes are central to many organocatalytic transformations, particularly in aminocatalysis. In the presence of a chiral secondary amine catalyst, this compound can form a nucleophilic enamine or an electrophilic iminium ion intermediate. These intermediates can then participate in a variety of asymmetric bond-forming reactions. The unique electronic nature of the pyridine ring and the azetidine substituent can modulate the reactivity of these intermediates, offering a new handle for catalyst design in this field. rsc.org

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, ordered assemblies. This compound possesses several features that make it a candidate for designing self-assembling systems. The aromatic pyridine ring can participate in π-π stacking interactions, which are key driving forces for the assembly of planar molecules. Furthermore, the pyridine nitrogen and aldehyde oxygen atoms are effective hydrogen bond acceptors. By modifying the aldehyde group to a function capable of hydrogen bonding (e.g., a carboxylic acid or an amide), molecules can be programmed to self-assemble into well-defined architectures like sheets, tubes, or complex networks, driven by a combination of hydrogen bonding and π-stacking. nih.gov

Potential in Functional Materials Design and Polymer Chemistry

The unique molecular architecture of this compound, which combines a pyridine ring, a reactive carbaldehyde group, and a strained azetidine moiety, presents a compelling case for its application in the design of advanced functional materials and polymers. While specific research on the direct polymerization or incorporation of this exact compound into material matrices is not extensively documented, the known reactivity and properties of its constituent functional groups provide a strong basis for predicting its potential contributions to materials science. Pyridine derivatives are recognized for their diverse applications in functional nanomaterials and as crucial ligands for organometallic compounds. nih.gov

The aldehyde functional group is a versatile handle for a variety of chemical transformations, making it a valuable component in the synthesis of novel polymers. wikipedia.org Specifically, it can readily undergo nucleophilic attack by amines to form Schiff bases, which can serve as bidentate ligands. wikipedia.org This reactivity opens pathways to the creation of coordination polymers and metal-organic frameworks (MOFs). The pyridine-nitrogen and the imine-nitrogen of the resulting Schiff base can coordinate to metal centers, leading to highly structured, porous materials with potential applications in gas storage, catalysis, and sensing.

Furthermore, the carbaldehyde group can participate in condensation polymerizations. For instance, reaction with compounds containing active methylene groups or with diamines can lead to the formation of conjugated polymers. These polymers, incorporating the electron-deficient pyridine ring, are expected to possess interesting optoelectronic properties, such as fluorescence and charge-transport capabilities, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netmdpi.com

The azetidine ring, a four-membered saturated heterocycle, also offers unique possibilities in polymer chemistry. The ring strain of azetidine can be harnessed for ring-opening polymerizations (ROP). Cationic ring-opening polymerization of azetidine has been shown to produce branched poly(propylenimine), a polymer investigated for CO2 capture. researchgate.net This suggests that this compound could potentially be used as a monomer in ROP to create polymers with pendant pyridine-3-carbaldehyde groups. These pendant groups could then be further functionalized post-polymerization, allowing for the tailoring of the polymer's properties for specific applications. The introduction of the 3-aminoazetidine subunit has been shown to be a valuable tool in the synthesis of macrocyclic peptides, indicating the utility of the azetidine moiety in directing molecular conformation. nih.gov

The combination of these functionalities in a single monomer is particularly advantageous. For example, a polymer synthesized via the aldehyde group could still possess the reactive azetidine ring for subsequent cross-linking or grafting, leading to the formation of robust and functional polymer networks. Conversely, a polymer formed through ROP of the azetidine ring would have pendant pyridine-aldehyde units that could be used to chelate metal ions or to participate in further organic reactions.

Below are illustrative tables outlining the potential polymerization pathways and the anticipated properties of the resulting materials derived from this compound.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group(s) | Co-monomer/Initiator Example | Potential Polymer Structure |

| Condensation Polymerization | Carbaldehyde | Diamines, Dihydrazides | Poly(azomethine)s |

| Coordination Polymerization | Pyridine-N, Aldehyde-O (or derived imine-N) | Metal Salts (e.g., Cu(II), Zn(II)) | Metal-Organic Frameworks (MOFs) |

| Cationic Ring-Opening Polymerization (CROP) | Azetidine Ring | Protic or Lewis Acids | Poly(azetidinium) with pendant pyridine-aldehyde |

Table 2: Predicted Properties and Potential Applications of Polymers Derived from this compound

| Polymer Type | Predicted Properties | Potential Applications |

| Poly(azomethine)s | Conjugated backbone, thermal stability, fluorescence, chemosensory response. mdpi.com | Organic electronics (OLEDs, OPVs), fluorescent sensors, stimuli-responsive materials. |

| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, catalytic activity, tunable pore environment. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |

| Poly(azetidinium)s | Water-solubility, polycationic nature, reactive pendant groups. researchgate.net | Gene delivery, CO2 capture, functional coatings, post-polymerization modification. |

Future Research Directions and Emerging Paradigms in 2 Azetidin 1 Yl Pyridine 3 Carbaldehyde Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. researchgate.net Future research into the synthesis of 2-(Azetidin-1-yl)pyridine-3-carbaldehyde will likely prioritize these sustainable approaches over classical methods.

Current synthetic strategies for similar substituted pyridines often rely on multi-step processes with harsh reagents and organic solvents. Emerging paradigms, however, point towards more efficient and environmentally benign alternatives. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times from hours to minutes and improve yields in the synthesis of other pyridine (B92270) derivatives. nih.gov Another key area for development is the use of one-pot multicomponent reactions , which allow for the assembly of complex molecules from simple precursors in a single step, minimizing purification processes and solvent waste. nih.govresearchgate.net

Future methodologies could explore a direct nucleophilic aromatic substitution reaction between a suitable 2-halopyridine-3-carbaldehyde and azetidine (B1206935) under green conditions. This could involve using water as a solvent, which would be a significant improvement over traditional organic solvents. rsc.org Furthermore, the use of solid-supported catalysts or solvent-free reaction conditions, such as grinding techniques, could offer substantial environmental and economic benefits. researchgate.netresearchgate.net

| Method | Traditional Approach | Potential Green Approach | Anticipated Advantages |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, or Solvent-free | Reduced toxicity and environmental impact. |

| Energy Input | Conventional reflux heating (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time and energy use. nih.gov |

| Catalysis | Homogeneous base (e.g., Triethylamine) | Reusable solid acid/base catalyst | Simplified product purification and catalyst recycling. |

| Process | Multi-step synthesis and purification | One-pot, multicomponent reaction | Increased efficiency, lower waste generation. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of functional groups in this compound opens the door to exploring novel chemical transformations. The aldehyde group is a versatile handle for a wide array of reactions, including condensations, oxidations, reductions, and multicomponent reactions like the Ugi or Passerini reactions.

Future research could focus on leveraging the aldehyde in innovative ways. For instance, its reaction with various nucleophiles could lead to a library of derivatives with diverse functionalities. An area of particular interest would be intramolecular reactions, where the aldehyde could potentially react with a transiently modified azetidine ring or another part of the molecule, leading to complex, fused heterocyclic systems.

The azetidinyl substituent, a strained four-membered ring, attached to the electron-deficient pyridine ring at the 2-position, presents another layer of reactivity. This strain could be exploited in ring-opening reactions to generate novel linear or macrocyclic structures. Furthermore, the nitrogen atom of the azetidine ring, influenced by the pyridine electronics, could exhibit unique nucleophilic or basic properties, potentially mediating or participating in unexpected catalytic cycles or molecular rearrangements. Unprecedented cascade reactions, where multiple bonds are formed in a sequence initiated at one of the functional groups, could be designed to rapidly build molecular complexity from this starting block. rsc.org

| Functional Group | Potential Reaction Type | Exemplar Transformation | Potential Outcome |

| Aldehyde | Asymmetric Aldol Condensation | Reaction with a chiral enolate | Synthesis of chiral β-hydroxy ketones. |

| Reductive Amination | Reaction with primary amines and a reducing agent | Generation of diverse secondary amine derivatives. | |

| Wittig Reaction | Reaction with phosphoranes | Formation of vinyl-substituted pyridines. | |

| Azetidine Ring | Strain-Release Ring Opening | Acid or metal-catalyzed cleavage | Formation of functionalized aminopropyl-pyridine structures. |

| N-Functionalization | Reaction with electrophiles | Modification of the azetidine nitrogen for property tuning. | |

| Combined System | Intramolecular Cyclization | Povarov-type reaction with an activated alkene | Access to novel fused polycyclic aromatic systems. |

Advanced Computational Tools for Rational Design and Discovery

The integration of computational chemistry is a cornerstone of modern molecular science, enabling the prediction of properties and the rational design of new molecules and reactions. For this compound, advanced computational tools can provide profound insights that guide experimental work.

Density Functional Theory (DFT) studies can be employed to elucidate the molecule's fundamental electronic structure, preferred conformation, and the energetic barriers of potential reactions. researchgate.net This can help in understanding the interplay between the electron-withdrawing pyridine ring, the electron-donating azetidine group, and the reactive aldehyde. Such calculations can predict sites of electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. researchgate.net

Furthermore, these computational methods are invaluable for the in silico design of derivatives with specific, targeted properties. For example, if the scaffold is considered for applications in medicinal chemistry or materials science, molecular docking simulations could predict binding affinities to biological targets or self-assembly properties. nih.govnih.gov This rational design approach significantly accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.

| Computational Method | Application for this compound | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization and frequency analysis | Stable conformations, vibrational spectra for characterization. researchgate.net |

| Frontier Molecular Orbital (HOMO/LUMO) analysis | Prediction of reactivity, sites for nucleophilic/electrophilic attack. | |

| Transition State Searching | Calculation of activation energies for proposed reactions. | |

| Molecular Dynamics (MD) | Simulation of the molecule in solution or a biological environment | Understanding conformational flexibility and solvent interactions. |

| Molecular Docking | In silico screening against protein targets | Prediction of binding modes and affinities for drug discovery. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with activity | Building models to predict the properties of unsynthesized derivatives. |

Expansion of Applications in Non-Traditional Chemical Fields

While pyridine derivatives are staples in medicinal chemistry, the unique structural features of this compound suggest potential applications in less conventional areas, such as materials science and catalysis. chemscene.com

In materials science , the compound could serve as a building block for novel functional materials. The pyridine nitrogen and the aldehyde oxygen offer potential coordination sites for metal ions, making it a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis. The aldehyde group also provides a reactive handle for grafting the molecule onto surfaces or polymer backbones to create functionalized materials with tailored optical or electronic properties.

In the field of catalysis , the molecule could act as a novel ligand for transition metal catalysts. chemscene.com The bidentate N,O-chelation possibility could stabilize metal centers, and the electronic properties of the azetidinyl-pyridine system could be tuned to modulate the catalytic activity and selectivity of the metal complex in various organic transformations. The development of chiral versions of this ligand could open pathways to new asymmetric catalytic processes. Exploring these non-traditional applications would significantly broaden the impact and utility of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Azetidin-1-yl)pyridine-3-carbaldehyde, and how does the azetidine ring influence reaction conditions?

- Methodological Answer : The synthesis typically involves condensation reactions between pyridine-3-carbaldehyde derivatives and azetidine precursors. For example, nucleophilic substitution at the pyridine nitrogen with azetidine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . The azetidine ring’s strain and basicity necessitate mild temperatures (20–40°C) to avoid ring-opening side reactions. Catalytic methods, such as using phase-transfer catalysts, may enhance yield by stabilizing intermediates .

Q. How can purification of this compound be optimized to minimize impurities from byproducts?

- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective for separating polar byproducts. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity, leveraging the compound’s moderate solubility in polar solvents. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should monitor purity, targeting ≥95% by UV detection (λ = 254 nm) .

Q. Which functional groups in this compound are most reactive, and how can they be selectively modified?

- Methodological Answer :

- Aldehyde group : Reduces to alcohol using NaBH₄ in methanol (0°C, 2 h) .

- Azetidine nitrogen : Alkylation via nucleophilic substitution with alkyl halides (e.g., methyl iodide in THF, reflux) .

- Pyridine ring : Electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄ at 0°C) occurs at the 4-position due to electron-withdrawing effects of the aldehyde .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include bond angles in the azetidine ring (e.g., C-N-C ~90°) and torsional strain .

- NMR analysis : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton at δ 9.8–10.2 ppm, while azetidine protons appear as a multiplet at δ 3.2–3.6 ppm. 2D NOESY confirms spatial proximity between azetidine and pyridine protons .

Q. What experimental designs are suitable for evaluating the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified enzymes (e.g., kinases or proteases). IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

- Cellular uptake studies : Radiolabel the compound with ¹⁴C at the aldehyde group and measure intracellular accumulation in cell lines (e.g., HeLa) using scintillation counting .

Q. How can contradictory data on substituent effects in azetidine-pyridine hybrids be reconciled?

- Methodological Answer : Comparative studies using analogs (e.g., 2-(Azetidin-1-yl)-3-chloropyridine vs. 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine) reveal that electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity at the pyridine ring but reduce azetidine basicity. DFT calculations (B3LYP/6-31G*) quantify charge distribution differences .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising azetidine ring stability?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors minimize thermal degradation by precise temperature control (30–50°C) and short residence times (<10 min) .

- In situ monitoring : ReactIR tracks aldehyde consumption and azetidine intermediate formation, enabling real-time adjustments .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde LUMO (-1.8 eV) is susceptible to nucleophilic attack .

- Docking simulations : AutoDock Vina models interactions with biological targets (e.g., binding affinity to GABA receptors), guiding SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.